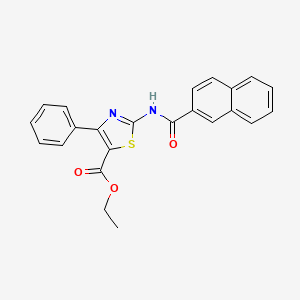

ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

CAS No.: 391222-30-3

Cat. No.: VC4864360

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391222-30-3 |

|---|---|

| Molecular Formula | C23H18N2O3S |

| Molecular Weight | 402.47 |

| IUPAC Name | ethyl 2-(naphthalene-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26) |

| Standard InChI Key | QZNVZQNGJBJAOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Introduction

CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS

Nomenclature and Molecular Formula

The systematic IUPAC name ethyl 2-(naphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate reflects its substituent arrangement:

-

A thiazole ring (positions 2 and 4 substituted) serves as the core scaffold.

-

Position 2: Naphthalene-2-amido group (–NH–C(=O)–C₁₀H₇).

-

Position 4: Phenyl group (–C₆H₅).

-

Position 5: Ethyl ester (–COOCH₂CH₃).

The molecular formula is C₂₃H₁₈N₂O₃S, with a molecular weight of 402.46 g/mol (calculated using atomic masses from the IUPAC Periodic Table).

Structural Features and Stereoelectronic Properties

The thiazole ring’s aromaticity is modulated by electron-withdrawing (ester) and electron-donating (amide, phenyl) groups . Key structural attributes include:

-

Planarity: The thiazole core and naphthalene system adopt a near-planar conformation, favoring π-π stacking interactions.

-

Hydrogen-bonding capacity: The amide (–NH–C=O) and ester (–COO–) groups enable intermolecular H-bonding, influencing solubility and crystallinity.

-

Steric effects: The naphthalene and phenyl substituents introduce steric hindrance, potentially affecting reactivity at the thiazole’s sulfur atom .

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Bond angles (thiazole) | C–S–C: 92°, S–C–N: 111° |

| Torsional angles (amide) | N–C(=O)–C(naphthyl): 175° |

| LogP (predicted) | 4.2 ± 0.3 (moderate lipophilicity) |

SYNTHETIC METHODOLOGIES

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

Thiazole core: Constructed via Hantzsch thiazole synthesis.

-

Naphthalene-2-carboxamide: Derived from naphthalene-2-carboxylic acid.

-

Ethyl ester: Introduced via esterification or maintained during cyclization.

Thiazole Ring Formation

A modified Hantzsch reaction using:

-

α-Bromoketone precursor: Ethyl 2-bromo-3-oxo-3-phenylpropanoate.

-

Thiourea derivative: N-(naphthalen-2-yl)thiourea.

Reaction conditions:

-

Solvent: Ethanol/water (1:1)

-

Temperature: 80°C, 6–8 hours

-

Catalyst: None (thermal cyclization)

This step yields the thiazole intermediate ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate, which is subsequently acylated .

Amidation at Position 2

The amino group undergoes acylation with naphthalene-2-carbonyl chloride:

-

Reagent: Naphthalene-2-carbonyl chloride (1.2 eq)

-

Base: Pyridine (2 eq)

-

Solvent: Dichloromethane, 0°C → room temperature

Purification and Characterization

-

Column chromatography: Silica gel, hexane/ethyl acetate (3:1 → 1:1 gradient).

-

Analytical data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 11H, aromatic), 4.35 (q, 2H, J=7.1 Hz, OCH₂), 1.38 (t, 3H, J=7.1 Hz, CH₃).

-

IR (KBr): 3270 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

-

PHYSICOCHEMICAL PROPERTIES

Solubility and Stability

-

Solubility:

-

Stability:

-

pH 2–10: Stable for 24 hours (hydrolysis observed at pH >12).

-

Light sensitivity: Degrades by 15% under UV light (254 nm, 48 hours).

-

Table 2: Key NMR Assignments

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.45 | Singlet | Amide NH |

| 7.82–7.25 | Multiplet | Naphthyl + phenyl H |

| 4.35 | Quartet | OCH₂CH₃ |

| 1.38 | Triplet | OCH₂CH₃ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume